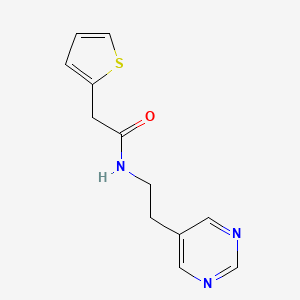

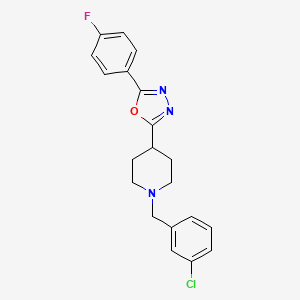

![molecular formula C16H16ClN5O3 B2410616 N-(2-((3-(2-Chlorphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamid CAS No. 1021031-15-1](/img/structure/B2410616.png)

N-(2-((3-(2-Chlorphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C16H16ClN5O3 and its molecular weight is 361.79. The purity is usually 95%.

BenchChem offers high-quality N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Arzneimittelentwicklung

1,2,3-Triazole und ihre 1,2,4-Gegenstücke finden bedeutende Anwendungen in der pharmazeutischen Chemie. Forscher haben diese Verbindungen synthetisiert und untersucht, da sie das Potenzial als Arzneimittelkandidaten haben. Insbesondere N-(2-((3-(2-Chlorphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamid kann pharmakophore Eigenschaften aufweisen, die für das Arzneimittel-Design genutzt werden könnten . Weitere Untersuchungen sind erforderlich, um seine Wechselwirkungen mit biologischen Zielen und potenziellen therapeutischen Anwendungen zu untersuchen.

Immunonkologieforschung

Verbindungen auf Basis des 4-Amino-1,2,3-Triazol-Kerns wurden als potente Inhibitoren der Indolamin-2,3-Dioxygenase (IDO1) untersucht, einem Schlüsselenzym, das an der Immunregulation und der Immunflucht von Tumoren beteiligt ist. This compound könnte ein wertvolles Gerüst für die Entwicklung von IDO1-Inhibitoren sein .

Antiepileptische Eigenschaften

In-vitro-Studien haben das antiepileptische Potenzial verwandter 1,2,3-Triazol-Derivate untersucht. Die Untersuchung von Ionenkanal-Bindungsassays kann Aufschluss über den Wirkmechanismus von Verbindungen wie this compound geben .

Antinozizeptive Aktivität

Forscher haben die antinozizeptiven (schmerzlindernden) Eigenschaften verschiedener 1,2,4-Triazol-Derivate bewertet. Obwohl spezifische Studien zu unserer Verbindung fehlen, fällt sie in diese Klasse und könnte weiter untersucht werden .

Anwendungen in der grünen Chemie

Grüne Chemie, die sich auf umweltverträgliche Methoden konzentriert, hat an Bedeutung gewonnen. Die Synthese von 1,2,3- und 1,2,4-Triazolsystemen kann mit nichtkonventionellen Methoden wie Ultraschallchemie und Mechanochemie erreicht werden. Diese Ansätze minimieren Abfall, Energieeintrag und die Verwendung flüchtiger Lösungsmittel .

Formale Cycloreversion

Mechanische Kräfte können die Cycloreversion von 1,2,3-Triazol-Verbindungen induzieren. Forscher haben dieses Phänomen und seine potenziellen Anwendungen in biologischen Systemen untersucht .

Wirkmechanismus

Target of Action

Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have shown promising antiviral and antimicrobial activities

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been shown to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Similar compounds have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the suppression of cyclo-oxygenase and 5-lipoxygenase pathways

Pharmacokinetics

Similar compounds have exhibited cytotoxicity at certain concentrations , suggesting that they are absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Similar compounds have shown promising antiviral and antimicrobial activities , suggesting that this compound may also have similar effects

Eigenschaften

IUPAC Name |

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O3/c1-24-10-14(23)18-8-9-25-15-7-6-13-19-20-16(22(13)21-15)11-4-2-3-5-12(11)17/h2-7H,8-10H2,1H3,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVILGMZSHSJCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3Cl)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2410537.png)

![1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2410539.png)

![2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2410540.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2410544.png)

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)

![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)

![4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2410547.png)

![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2410555.png)